molecular formula C13H19NO B5703704 4-(2,4-dimethylbenzyl)morpholine

4-(2,4-dimethylbenzyl)morpholine

Cat. No.: B5703704
M. Wt: 205.30 g/mol
InChI Key: FMDYPXVOQVNISN-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylbenzyl)morpholine is an organic compound with the molecular formula C₁₃H₁₉NO It is a derivative of morpholine, featuring a benzyl group substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylbenzyl)morpholine typically involves the reaction of morpholine with 2,4-dimethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or acetonitrile

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Morpholine and 2,4-dimethylbenzyl chloride

    Catalysts: Phase transfer catalysts to enhance reaction efficiency

    Purification: Distillation or recrystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylbenzyl)morpholine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions typically target the benzyl group.

    Substitution: Nucleophilic substitution reactions at the morpholine nitrogen or benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced benzyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(2,4-Dimethylbenzyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylbenzyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the methyl groups on the benzyl ring.

    4-(2-Methylbenzyl)morpholine: Has only one methyl group at the 2 position.

    4-(4-Methylbenzyl)morpholine: Has only one methyl group at the 4 position.

Uniqueness

4-(2,4-Dimethylbenzyl)morpholine is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzyl-substituted morpholines and may confer specific properties that are valuable in research and industrial applications.

Properties

IUPAC Name

4-[(2,4-dimethylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-3-4-13(12(2)9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDYPXVOQVNISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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